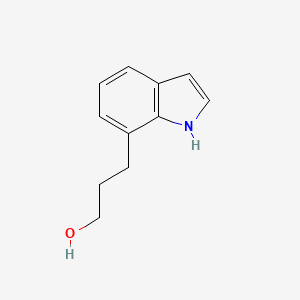

3-(1H-indol-7-yl)propan-1-ol

Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and pharmaceutical sciences. rjpn.orgderpharmachemica.com This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products and biologically active molecules. researchgate.netbohrium.comrsc.org Its presence in essential amino acids like tryptophan underscores its fundamental role in biological systems. nih.gov The indole scaffold serves as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological receptors with high affinity. bohrium.comijpsr.comjchr.org

The unique electronic properties of the indole ring system allow for diverse chemical modifications, making it a versatile template for the design and synthesis of new therapeutic agents. nih.gov Consequently, indole derivatives have been extensively investigated and developed for a wide range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies. openmedicinalchemistryjournal.comnih.gov The ability of the indole nucleus to participate in various biological processes has cemented its importance as a key building block in the quest for novel drugs. researchgate.net

Overview of Propanol-Containing Indole Scaffolds in Synthetic Endeavors

Within the vast family of indole derivatives, those featuring a propanol (B110389) side chain represent a significant subclass. The presence of a hydroxyl group at the terminus of a three-carbon chain attached to the indole ring introduces a key functional group that can be further manipulated or can participate in crucial intermolecular interactions. guidechem.com Indole-3-propanol, also known as homotryptophol, is a well-known example and serves as a precursor in the synthesis of various other indole derivatives with potential pharmaceutical applications. ontosight.ai

The synthesis of propanol-containing indole scaffolds has been the subject of considerable research. nih.gov For instance, a direct and simple one-pot synthesis of indole-3-propanol from commercially available starting materials like phenylhydrazine (B124118) hydrochlorides and dihydropyran has been developed. researchgate.net These synthetic strategies are crucial for accessing a diverse range of indole-propanol derivatives, enabling the exploration of their structure-activity relationships. The propanol moiety can influence the molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are critical factors in its biological activity.

Rationale for Investigating the Chemical Space of 3-(1H-indol-7-yl)propan-1-ol

The specific substitution pattern of an indole derivative significantly impacts its properties. While indole-3-propanol has been extensively studied, the investigation of its regioisomer, this compound, offers an opportunity to explore a different region of chemical space. The position of the propanol substituent on the indole ring can dramatically alter the molecule's three-dimensional shape and electronic distribution, potentially leading to novel biological activities or improved properties compared to other isomers.

The rationale for investigating this compound stems from the need to expand the library of available indole-based compounds for drug discovery and materials science. By systematically exploring the effects of substituent placement, chemists can gain a deeper understanding of the structure-property relationships within this important class of molecules. This particular isomer provides a unique scaffold that may interact differently with biological targets, offering the potential for new therapeutic interventions.

Current Research Gaps and Objectives for this compound

Despite the general interest in indole-propanol derivatives, a survey of the scientific literature reveals that this compound remains a relatively understudied compound. While its synthesis has been reported, there is a noticeable lack of comprehensive research into its chemical reactivity, physical properties, and potential applications.

The primary research gap is the limited data on the biological activity of this compound. Future research should focus on systematically evaluating this compound and its derivatives against a variety of biological targets. Furthermore, a more in-depth exploration of its synthetic accessibility and the development of more efficient and scalable synthetic routes would be beneficial. A key objective is to fully characterize the compound's physicochemical properties to better predict its behavior in different environments.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 408356-04-7 |

Table 2: Related Indole-Propanol Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 3-(1H-Indol-3-yl)propan-1-ol | 3569-21-9 bldpharm.com | C11H13NO |

| 3-(7-ethyl-1H-indol-3-yl)propan-1-ol | 82277497 nih.gov | C13H17NO |

| 3-{3-[(dimethylamino)methyl]-1H-indol-7-yl}propan-1-ol | Not Available drugbank.com | C14H20N2O |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-7-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1,3-4,6-7,12-13H,2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCJEZANUKZTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCCO)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Indol 7 Yl Propan 1 Ol and Its Analogs

Retrosynthetic Analysis of the 3-(1H-indol-7-yl)propan-1-ol Framework

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the primary disconnection is at the C7-C bond of the propanol (B110389) side chain. This leads to a 7-substituted indole (B1671886) precursor and a three-carbon synthon.

A key challenge in this approach is the selective functionalization of the C7 position of the indole ring. researchgate.net The indole nucleus is electron-rich, and electrophilic substitution typically occurs at the C3 position. Therefore, strategies to direct functionalization to the C7 position are crucial. One common approach involves the use of a directing group on the indole nitrogen, which can facilitate ortho-lithiation or transition-metal-catalyzed C-H activation at the C7 position. rsc.orgresearchgate.net

The three-carbon propanol side chain can be introduced through various methods. A common precursor for the propanol side chain is a species that can act as an electrophile, such as an allyl halide or an acrolein derivative, which can then be reacted with a nucleophilic C7-functionalized indole. Subsequent reduction of the introduced functional group would then yield the desired propanol side chain.

Classical and Contemporary Approaches to 7-Substituted Indole Derivatives

The synthesis of 7-substituted indoles is a cornerstone for accessing compounds like this compound. Both classical and modern methods have been developed to address the challenge of C7-selectivity.

Directing group strategies are paramount for achieving C7 functionalization. These methods involve the temporary installation of a group on the indole nitrogen that can direct metallation or catalytic activation to the adjacent C7 position.

Directed ortho-Metalation (DoM): This classical strategy involves the use of a directing group, such as a pivaloyl or a carbamate (B1207046) group, on the indole nitrogen. Treatment with a strong base like n-butyllithium leads to deprotonation at the C7 position, creating a nucleophilic center that can react with various electrophiles.

Transition-Metal-Catalyzed C-H Activation: More contemporary approaches utilize transition metal catalysts, such as rhodium or palladium, in conjunction with a directing group. rsc.orgnih.gov These methods offer milder reaction conditions and broader functional group tolerance compared to classical DoM. nih.gov For instance, a rhodium-catalyzed method has been developed for the direct C-H functionalization at the C7 position of a wide range of indoles. nih.gov

Recent advancements have also explored the use of innovative directing groups and catalytic systems to enhance the efficiency and selectivity of C7 functionalization. nih.gov

Once the C7 position is functionalized, the propanol side chain can be constructed. A common strategy involves a cross-coupling reaction between a 7-haloindole and a suitable three-carbon building block. For example, a Heck reaction with allyl alcohol followed by reduction of the double bond can yield the desired propanol side chain.

Alternatively, a 7-lithiated or 7-borylated indole can react with an epoxide, such as propylene (B89431) oxide, to introduce the propanol moiety. Subsequent manipulation of the resulting secondary alcohol can provide the target primary alcohol.

Another approach involves the functionalization of a pre-existing side chain. For example, a 7-acetylindole could undergo a Wittig reaction with a one-carbon ylide to form a propenyl side chain, which can then be hydroborated and oxidized to the propanol.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that are environmentally benign. tandfonline.com In the context of synthesizing this compound, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. beilstein-journals.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. tandfonline.comnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times. nih.gov This technique can be applied to various steps in the synthesis of this compound, such as the construction of the indole ring or the introduction of the C7 substituent. nih.govorganic-chemistry.org For example, microwave-assisted Bischler indole synthesis has been shown to be an efficient and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org

| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |

| Bischler Indole Synthesis | Several hours | 45-60 seconds | organic-chemistry.org |

| Synthesis of triazole derivatives | 290 minutes | 10-25 minutes | nih.gov |

Developing synthetic routes that avoid the use of catalysts and solvents is a key goal of green chemistry. rsc.org Solvent-free, or neat, reactions reduce waste and can simplify product purification. mdpi.com While challenging for complex syntheses, certain steps may be amenable to these conditions. For instance, the Fischer indole synthesis, a classical method for preparing indoles, has been adapted to mechanochemical, solvent-free conditions. rsc.org

Application of Biocatalysis

While direct biocatalytic C7-alkylation of the indole ring to produce this compound is not yet widely reported, biocatalysis offers promising strategies for the synthesis of functionalized indole derivatives. Enzymes, with their high chemo-, regio-, and stereoselectivity, can be employed for the synthesis of chiral building blocks or for the modification of existing indole structures under mild conditions. researchgate.net

One potential biocatalytic approach involves the enzymatic reduction of a precursor like 3-(1H-indol-7-yl)propenal or 3-(1H-indol-7-yl)prop-2-en-1-ol. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing aldehydes and ketones to their corresponding alcohols with high enantioselectivity. This method would be particularly useful for accessing chiral analogs of the target molecule.

Furthermore, some lipase-catalyzed reactions have been shown to perform non-natural C-3 alkylation on the indole nucleus when combined with electrochemical C-2 oxidation. researchgate.net While this has been demonstrated for the C3 position, future research could explore the engineering of enzymes or the discovery of novel biocatalysts that can selectively functionalize the C7 position.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and regioselectivity in the synthesis of this compound hinges on the careful optimization of reaction parameters. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole core. rsc.org The C7 position, however, is less reactive than the C2 and C3 positions, making selective functionalization challenging. nih.govnih.gov

A common strategy involves the use of a directing group on the indole nitrogen to guide the metal catalyst to the C7 position. nih.govnih.govnih.gov Subsequent optimization of the catalytic system, solvent, and temperature is crucial for maximizing the yield of the desired C7-alkylated product.

Catalytic Systems and Ligand Design

The choice of catalyst and ligand is paramount in directing the regioselectivity of indole C-H functionalization. rsc.orgnih.gov Palladium and rhodium-based catalytic systems have shown significant promise for C7-functionalization. nih.govnih.govnih.gov

Palladium Catalysis: Palladium catalysts, in conjunction with specifically designed ligands, can effectively direct arylation and alkylation to the C7 position. nih.govresearchgate.net The use of a phosphinoyl directing group on the indole nitrogen, combined with a pyridine-type ligand, has been shown to achieve high selectivity for C7-arylation with arylboronic acids. nih.govacs.orgfigshare.com For C7-alkenylation, which can be a precursor to the desired propanol, acrylates can be used as coupling partners. The ligand plays a crucial role in the C-H activation step and can influence the reversibility of the initial palladation, thereby controlling the final regiochemical outcome. nih.gov

Rhodium Catalysis: Rhodium catalysts have also been successfully employed for the C7-functionalization of indoles. nih.govnih.gov An N-pivaloyl directing group has been found to be effective in directing rhodium-catalyzed alkenylation with partners such as acrylates and styrenes. nih.gov Furthermore, a rationally designed N-PR₂ (R = tBu or cHex) directing group has enabled the rhodium-catalyzed C7-arylation with (hetero)aryl bromides. nih.govnih.gov The steric and electronic properties of the ligands attached to the metal center are critical in achieving high selectivity and reactivity.

Below is a table summarizing catalytic systems used for C7-functionalization of indoles:

| Catalyst | Directing Group | Coupling Partner | Ligand Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | N-P(O)tBu₂ | Arylboronic acids | Pyridine-type | nih.gov |

| Rh(PPh₃)₃Cl | N-PtBu₂ | Aryl bromides | Triphenylphosphine (part of catalyst) | nih.gov |

| [RhCp*Cl₂]₂ | N-Pivaloyl | Acrylates, Styrenes | - | nih.gov |

Influence of Solvents and Temperature Profiles

The choice of solvent and the reaction temperature profile are critical parameters that can significantly impact the yield and selectivity of indole functionalization reactions. The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.

For transition metal-catalyzed C-H functionalization reactions, polar aprotic solvents such as DMF, DMSO, or dioxane are often employed. researchgate.net The optimal solvent is highly dependent on the specific catalytic system and substrates being used. In some cases, non-polar solvents like toluene (B28343) or m-xylene (B151644) are preferred, particularly at elevated temperatures. nih.gov

Temperature plays a crucial role in overcoming the activation energy of the C-H bond cleavage. C7-functionalization reactions are typically carried out at elevated temperatures, often ranging from 80 °C to 150 °C, to achieve reasonable reaction rates and yields. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or products. Therefore, a careful optimization of the temperature profile is necessary for each specific reaction.

The following table illustrates the influence of solvents and temperature on C7-functionalization reactions:

| Catalyst System | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine (B92270) Ligand | Toluene/AcOH | 120 | C7-Arylation | nih.gov |

| Rh(PPh₃)₃Cl | m-Xylene | 150 | C7-Arylation | nih.gov |

| [RhCp*Cl₂]₂ | 1,2-Dichloroethane | 100 | C7-Alkenylation | nih.gov |

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is present on the propyl chain, can be achieved through various asymmetric synthetic strategies. nih.gov

Asymmetric Catalysis: One of the most powerful methods for introducing chirality is through asymmetric catalysis. For instance, an asymmetric Friedel-Crafts reaction at the C7 position of a 4-aminoindole (B1269813) with a suitable electrophile has been demonstrated using a chiral phosphoric acid catalyst, affording products with high enantioselectivity. acs.org This approach could potentially be adapted to introduce a chiral side chain at the C7 position of the indole nucleus.

Another approach is the catalytic asymmetric dearomatization (CADA) of substituted indoles, which can be used to construct chiral indolenines and fused indolines. nih.gov While this modifies the indole core, it highlights the potential of chiral catalysts to control stereochemistry in indole-related syntheses.

Chiral Pool Synthesis: Alternatively, a chiral starting material can be used to construct the desired chiral analog. For example, a chiral epoxide can be opened by a 7-metalloindole species, or a chiral alcohol can be used in a C7-alkylation reaction. researchgate.net

Enzymatic Methods: As mentioned in the biocatalysis section, enzymes like alcohol dehydrogenases can be used for the stereoselective reduction of a prochiral ketone precursor, leading to the formation of a chiral alcohol. This would be a highly efficient method for obtaining enantiomerically pure analogs of this compound.

The development of these stereoselective methods is crucial for the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired therapeutic effect. researchgate.netmdpi.com

Chemical Reactivity and Derivatization Studies of 3 1h Indol 7 Yl Propan 1 Ol

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system that is highly susceptible to electrophilic attack.

In general, electrophilic aromatic substitution on the indole ring occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. For 7-substituted indoles, such as 3-(1H-indol-7-yl)propan-1-ol, the C3 position remains the most nucleophilic and is the primary site of electrophilic attack. The presence of an alkyl group at the C7 position is unlikely to significantly alter this inherent reactivity pattern. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

| Starting Material | Reagent(s) | Major Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS) | 3-Bromo-7-(3-hydroxypropyl)-1H-indole | Halogenation |

| This compound | Acetic anhydride, BF3·OEt2 | 1-(7-(3-Hydroxypropyl)-1H-indol-3-yl)ethan-1-one | Friedel-Crafts Acylation |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be functionalized through various reactions, including N-alkylation and N-acylation. These modifications can be used to protect the indole nitrogen, modulate the electronic properties of the ring system, and introduce new functional groups.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate. N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. The choice of reaction conditions is important to avoid competing C-alkylation or C-acylation at the C3 position.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaH 2. Benzyl bromide | 1-Benzyl-7-(3-hydroxypropyl)-1H-indole | N-Alkylation |

| This compound | Acetyl chloride, triethylamine | 1-Acetyl-7-(3-hydroxypropyl)-1H-indole | N-Acylation |

Palladium-Catalyzed Cross-Coupling Reactions at the Indole Periphery

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of indoles. To perform these reactions at the indole periphery of this compound, prior functionalization of the indole ring with a suitable leaving group, typically a halide, is necessary.

For instance, regioselective halogenation of the indole ring, followed by Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions, can be used to introduce a wide variety of substituents at specific positions. For example, if a bromo-derivative of this compound is prepared, it can then be coupled with a boronic acid (Suzuki coupling) to form a new carbon-carbon bond.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Bromo-7-(3-hydroxypropyl)-1H-indole | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 7-(3-Hydroxypropyl)-3-phenyl-1H-indole | Suzuki Coupling |

| 6-Bromo-7-(3-hydroxypropyl)-1H-indole | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N | 7-(3-Hydroxypropyl)-6-(phenylethynyl)-1H-indole | Sonogashira Coupling |

Synthesis of Complex Polycyclic Architectures Incorporating the this compound Core

The presence of a flexible propanol (B110389) side chain on the C7 position of the indole ring in this compound offers a valuable opportunity for the construction of fused-ring systems through intramolecular cyclization reactions. These reactions can lead to novel tricyclic and tetracyclic indole derivatives, which are of significant interest in medicinal chemistry and materials science.

One of the most direct approaches to forming a new ring fused to the indole core is through an intramolecular electrophilic aromatic substitution. The indole nucleus is highly nucleophilic, with the C3 position being the most reactive site for electrophilic attack. However, if the C3 position is blocked or if the reaction conditions favor cyclization at other positions, substitution can occur on the benzene (B151609) portion of the molecule. For 7-substituted indoles, intramolecular cyclization involving the side chain can theoretically occur at the C6 or C5 positions, though this is less common than reactions involving the pyrrole (B145914) ring.

A plausible strategy for the synthesis of a pyrano[3,2-e]indole-like core from this compound would involve the conversion of the primary alcohol to a suitable electrophile that can then react with the indole ring. For instance, oxidation of the alcohol to an aldehyde, followed by an acid-catalyzed intramolecular cyclization, could potentially lead to a six-membered ring fused to the indole core.

Another powerful method for constructing polycyclic systems from indole derivatives is the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound is not a β-arylethylamine, it can be envisioned that derivatives of this compound could be utilized in Pictet-Spengler-type reactions to build complex polycyclic frameworks. For example, if the propanol side chain is modified to incorporate an amine functionality, it could then undergo a Pictet-Spengler reaction with a suitable carbonyl compound.

The following table outlines a hypothetical synthetic pathway for the creation of a tetracyclic system based on the this compound core, drawing inspiration from known indole cyclization methodologies.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Expected Outcome |

| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 3-(1H-indol-7-yl)propanal | High-yield conversion of the primary alcohol to the corresponding aldehyde. |

| 2 | Reductive Amination | NH₃, H₂, Raney Ni | 3-(1H-indol-7-yl)propan-1-amine | Conversion of the aldehyde to a primary amine. |

| 3 | Pictet-Spengler Reaction | R-CHO, TFA, CH₂Cl₂ | Substituted tetracyclic indole | Formation of a new six-membered ring fused to the indole core. |

The synthesis of various fused heterocyclic systems, such as pyranoindoles, has been reported through different synthetic strategies, including the Pechmann condensation of hydroxyindoles and the Nenitzescu reaction. mdpi.com These methods, while not directly applicable to this compound, highlight the versatility of the indole scaffold in the synthesis of polycyclic architectures.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involved in the synthesis of polycyclic architectures from this compound are governed by the principles of electrophilic aromatic substitution on the indole ring. The indole nucleus is an electron-rich aromatic system, and the preferred site of electrophilic attack is the C3 position of the pyrrole ring. bhu.ac.inquimicaorganica.org This is because the intermediate carbocation, often referred to as a Wheland intermediate or sigma complex, is stabilized by resonance involving the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring. ic.ac.uk

In the context of an intramolecular cyclization of a derivative of this compound, the reaction would proceed through the formation of an electrophilic center on the side chain, which would then be attacked by the electron-rich indole ring. The regioselectivity of this cyclization would be influenced by several factors, including the length of the side chain, the nature of the electrophilic center, and the reaction conditions.

The mechanism of the Pictet-Spengler reaction is well-established and involves the initial formation of a Schiff base from the condensation of an amine and a carbonyl compound. nrochemistry.com Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring, leading to the formation of a spirocyclic intermediate. wikipedia.orgnih.gov Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetracyclic product.

For a hypothetical Pictet-Spengler reaction involving a derivative of this compound, the key steps would be:

Iminium Ion Formation: The primary amine derivative of this compound would react with an aldehyde (R-CHO) in the presence of an acid to form a protonated iminium ion.

Intramolecular Electrophilic Attack: The C6 position of the indole ring would act as the nucleophile, attacking the electrophilic carbon of the iminium ion. This would lead to the formation of a new carbon-carbon bond and a spirocyclic intermediate.

Rearomatization: A proton would be lost from the C6 position to restore the aromaticity of the indole ring, yielding the final tetracyclic product.

Following a comprehensive search for experimental data pertaining to the chemical compound This compound , it has been determined that specific, detailed spectroscopic and analytical characterization data is not available within the public domain accessible through the performed searches.

The user's request requires a thorough, informative, and scientifically accurate article structured around a precise outline, including data tables for various advanced analytical methodologies. These methodologies include:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and multi-dimensional techniques like COSY, HSQC, HMBC)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Infrared (IR) and Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Generating scientifically accurate content for these sections is contingent upon the availability of published experimental data. Without access to primary or validated secondary sources reporting the NMR chemical shifts, mass fragmentation patterns, vibrational frequencies, and electronic absorption maxima for this compound, it is not possible to fulfill the request.

Using data from related isomers, such as 3-(1H-indol-3-yl)propan-1-ol, would be scientifically inaccurate and would violate the explicit instructions to focus solely on the specified compound. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization of this compound

The definitive identification and structural elucidation of a chemical compound such as this compound rely on a suite of advanced spectroscopic and analytical techniques. These methodologies provide detailed information on the compound's atomic composition, connectivity, and spatial arrangement. While this compound is documented in chemical databases, a thorough review of scientific literature indicates a notable absence of published experimental data for its comprehensive spectroscopic and crystallographic characterization.

This article will outline the principal analytical methods that would be employed to characterize this molecule and the type of data that would be expected from such analyses.

Advanced Spectroscopic and Analytical Characterization Methodologies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. researchgate.net The first step in a computational analysis is geometry optimization, where DFT methods are employed to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. researchgate.net

This process iteratively adjusts the positions of the atoms until the forces on them are minimized, resulting in a stable conformation. The optimization would be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net The resulting optimized geometry provides key structural parameters.

Interactive Table 1: Predicted Structural Parameters for this compound from DFT Geometry Optimization. (Note: These are representative parameters for illustrative purposes, not from actual computation.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C7-C(propyl) | ~1.51 Å |

| Bond Length | C(propyl)-C(propyl) | ~1.54 Å |

| Bond Length | C(propyl)-O | ~1.43 Å |

| Bond Length | N1-H | ~1.01 Å |

| Bond Angle | C6-C7-C(propyl) | ~121° |

| Bond Angle | C(propyl)-C(propyl)-O | ~109.5° |

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap implies the molecule is more reactive. DFT calculations provide the energies of these orbitals and their spatial distribution. researchgate.net

Interactive Table 2: Predicted Frontier Orbital Energies for this compound. (Note: Values are illustrative.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data or for identifying the compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Visible), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Furthermore, the calculation of harmonic vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. nih.gov This aids in the assignment of vibrational modes observed in experimental IR and Raman spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the structural elucidation of the molecule.

Conformational Landscape and Potential Energy Surface Mapping

The flexibility of the propanol side chain in this compound means the molecule can exist in multiple conformations. Understanding this conformational landscape is important as the biological activity of a molecule can depend on its 3D shape.

A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations. frontiersin.org This is achieved by systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy, stable conformers (local minima) and the energy barriers to rotation between them (transition states). For this compound, key dihedral angles would be along the C7-Cα and Cα-Cβ bonds of the propanol side chain. Semi-empirical methods can also be employed for initial, less computationally intensive conformational searches. derpharmachemica.com

Molecular Dynamics Simulations to Model Dynamic Behavior

While quantum chemical calculations typically model molecules in a static state (in a vacuum at 0 K), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, often in a simulated biological environment. mdpi.com

In Silico Assessment of Molecular Interactions with Biological Macromolecules (non-clinical)

To investigate the potential of this compound to interact with biological targets such as proteins or enzymes, in silico techniques like molecular docking are used. nih.gov Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. researchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein of known structure. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy or docking score) and predict the most stable binding pose. nih.gov This method can identify key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing a hypothesis for its mechanism of action at a molecular level. nih.gov

Interactive Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target. (Note: Data is for illustrative purposes only.)

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.2 | Tyr84, Ser122, Phe256 |

| Hydrogen Bonds | 2 | Ser122 (OH group), Tyr84 (backbone) |

| Hydrophobic Interactions | 4 | Leu80, Val110, Phe256, Trp259 |

Mechanistic Studies of Biological Activities Non Clinical Focus

Molecular Interactions with Enzyme Systems

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

Research on various indole (B1671886) derivatives has demonstrated their capacity to inhibit a range of enzymes. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity, which is often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Three of these compounds showed significant anti-inflammatory activity when compared to the reference drug indomethacin. nih.gov One particular compound, S3, was found to selectively inhibit COX-2 expression, suggesting a potential mechanism for its anti-inflammatory effects with gastric sparing activity. nih.gov Docking studies further supported these findings, revealing that compound S3 could bind to the COX-2 enzyme, forming a hydrogen bond with Tyr 355 and Arg 120, similar to indomethacin. nih.gov

Another study focused on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors. Two compounds in this series demonstrated potent urease inhibitory activity, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, which were significantly lower than that of the standard inhibitor thiourea (IC50 = 0.2387 ± 0.0048 mM). mdpi.com In silico studies suggested that these compounds are able to bind to the active site of the urease enzyme. mdpi.com

While these studies are on different indole derivatives, they highlight the potential of the indole scaffold to serve as a basis for the development of enzyme inhibitors. The specific substitution pattern and the nature of the side chains play a crucial role in determining the inhibitory potency and selectivity.

Selectivity Profiling Against Enzyme Families

The selectivity of enzyme inhibitors is a critical factor in their development as therapeutic agents or research tools. For indole derivatives, selectivity is often achieved by modifying the substituents on the indole ring and the side chains.

In the context of COX enzymes, the selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. The indole derivative S3 mentioned earlier demonstrated such selectivity by inhibiting COX-2 expression. nih.gov

Receptor Binding Profiling at the Molecular Level

The indole nucleus is a common feature in many ligands for various receptors, particularly G-protein coupled receptors (GPCRs). The substitution at the 7-position of the indole ring can significantly influence the binding affinity and selectivity of these compounds.

Studies on naltrindole analogues, which are delta opioid receptor antagonists, have shown that substitutions on the indolic benzene (B151609) ring affect their binding profiles. nih.gov It was observed that 7'-substituted compounds generally exhibited higher affinities for opioid receptors compared to analogues substituted at the 4'-, 5'-, or 6'-positions, suggesting that the 7-position can accommodate bulky groups. nih.gov Specifically, the 7'-phenoxy derivative of naltrindole displayed a high affinity for the delta opioid receptor with a Ki of 0.71 nM and showed over 40-fold selectivity over mu and kappa opioid receptors. nih.gov

Furthermore, research on indole derivatives as serotonin 5-HT1A and 5-HT2A receptor ligands has provided insights into their molecular interactions. Molecular docking studies of certain indole derivatives revealed that they interact with the orthosteric binding pockets of these receptors, with a key electrostatic interaction between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32). nih.gov An additional hydrogen bond was observed between the nitrogen hydrogen of the indole moiety and a serine residue (Ser 5.43) in the 5-HT1A receptor for some of the studied ligands. nih.gov

These findings underscore the importance of the 7-position of the indole ring in modulating receptor binding and selectivity. The propanol (B110389) side chain of 3-(1H-indol-7-yl)propan-1-ol could potentially engage in hydrogen bonding interactions within a receptor's binding pocket, contributing to its affinity and selectivity profile.

Modulatory Effects on Biochemical Pathways (in vitro, non-cellular)

Indole and its derivatives have been shown to modulate various biochemical pathways, often through their interaction with key signaling molecules. For example, indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut microbiota, has been shown to have protective effects against oxidative stress. nih.gov

In a study investigating the effects of bacteria-derived indole compounds, it was found that several indole derivatives can activate the Aryl hydrocarbon Receptor (AhR) signaling pathway in a reporter cell line. nih.gov This activation suggests a potential role for these compounds in modulating cellular processes regulated by AhR.

While direct evidence for the effect of this compound on specific biochemical pathways is lacking, the known activities of related indole compounds suggest that it could potentially influence pathways related to inflammation, oxidative stress, and cellular signaling.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (focus on molecular interaction changes)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity and molecular interactions. Although SAR studies specifically centered on this compound are not available, research on other 7-substituted indole derivatives provides valuable insights.

As previously mentioned in the context of receptor binding, a study on naltrindole analogues demonstrated that the position of substitution on the indole ring is critical for affinity. nih.gov The general trend observed was that 7'-substituted compounds had higher binding affinities than their 4'-, 5'-, or 6'-substituted counterparts, indicating a tolerance for larger substituents at this position. nih.gov This suggests that modifications to the propanol side chain of this compound or the indole nitrogen could be explored to modulate its biological activity.

In another example, SAR studies of indole-based compounds as HIV-1 fusion inhibitors targeting glycoprotein 41 highlighted the importance of molecular shape and contact surface area. nih.gov Modifications to the linkage between indole rings in bis-indole compounds significantly impacted their binding affinity and antiviral activity. nih.gov

Molecular Probes and Biosensors Based on the Indole Propanol Scaffold

The inherent fluorescence of the indole nucleus makes it an attractive scaffold for the development of molecular probes and biosensors. nih.gov These tools are invaluable for visualizing and quantifying biological processes in real-time.

While there are no specific reports on molecular probes or biosensors derived directly from this compound, the general principles of probe design can be applied to this scaffold. The development of such tools typically involves the chemical modification of a core structure to incorporate functionalities that respond to specific analytes or biological events. mskcc.org

For instance, transcription factor-based biosensors have been developed to detect indole derivatives. One such biosensor utilizes the TtgV transcription factor from Pseudomonas putida and has been shown to respond to a broad range of indole compounds. nih.gov This demonstrates the potential for developing biosensors that can detect and quantify indole-based molecules. The sensitivity of such biosensors can be influenced by the functional groups present on the indole molecule. researchgate.net

The development of fluorescent probes often involves attaching a fluorophore to a ligand that binds to a specific target. The propanol side chain of this compound could serve as a convenient attachment point for a variety of fluorophores or other reporter molecules, enabling the creation of probes for specific biological targets.

Advanced Materials and Chemical Applications

3-(1H-indol-7-yl)propan-1-ol as a Precursor in Polymer Chemistry

While direct applications of this compound in polymer synthesis are not extensively documented, its molecular structure suggests significant potential as a monomer or a modifying agent in polymer chemistry. The compound features two primary reactive sites suitable for polymerization: the hydroxyl (-OH) group of the propanol (B110389) chain and the secondary amine (N-H) of the indole (B1671886) ring.

The hydroxyl group enables its incorporation into polyesters and polyurethanes through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. The indole N-H bond can also participate in polymerization reactions, for instance, with diepoxides or through N-alkylation with dihaloalkanes. The presence of the rigid, aromatic indole core within a polymer backbone would be expected to enhance thermal stability and modify the mechanical and optical properties of the resulting material. Research on related indole derivatives, such as methyl indole-3-carboxylate, has demonstrated the successful synthesis of indole-based polyesters with tunable glass transition temperatures and high thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Example | Reactive Site on Indole Moiety |

| Polyester | Adipic acid | Hydroxyl (-OH) group |

| Polyurethane | Toluene (B28343) diisocyanate | Hydroxyl (-OH) group |

| Polyether | Epichlorohydrin | Hydroxyl (-OH) group, Indole N-H |

| Polyamide (modified) | 1,6-Diaminohexane (via derivatization) | Hydroxyl (-OH) group (derivatized to carboxyl) |

Integration into Catalytic Systems and Ligand Design

The this compound scaffold is a promising candidate for the design of specialized ligands for catalytic systems. The indole ring itself is an electron-rich aromatic system, and the nitrogen heteroatom can be functionalized to create multidentate ligands capable of coordinating with various transition metals.

The design of effective ligands often involves introducing specific donor atoms (such as nitrogen, oxygen, phosphorus, or sulfur) that can bind to a metal center. The hydroxyl group on the propanol side chain of this compound provides a convenient anchor point for further chemical modification. It can be converted into other functional groups, such as ethers, esters, or amines, which can then be appended with coordinating moieties. The indole nitrogen can also serve as a coordination site or be substituted to tune the electronic properties of the ligand. The development of such catalytic systems is crucial for advancing efficient and selective organic transformations.

Role in Agrochemical Research

In the field of agrochemical research, the indole nucleus is a well-established "privileged structure" due to its presence in a wide range of biologically active molecules, including natural and synthetic fungicides and plant growth regulators. While specific studies on the agrochemical applications of this compound are limited, its role is primarily that of a synthetic intermediate for creating more complex and potentially bioactive compounds.

The scientific literature highlights the antifungal potential of various indole derivatives. For instance, studies on 3-acyl-5-bromoindole derivatives have shown their capacity to control phytopathogens like Monilinia fructicola and Botrytis cinerea. These findings suggest that the indole core is a viable template for developing new agrochemicals. This compound can serve as a starting material for synthesizing analogues of these active compounds through functionalization of the indole ring or modification of the propanol side chain. Mechanistic studies often focus on how the indole scaffold interacts with biological targets, such as enzymes like succinate dehydrogenase (SDH).

Table 2: Synthetic Utility in Agrochemical Research

| Synthetic Step | Reagent/Reaction Type | Potential Outcome |

| Acylation of Indole Ring | Friedel-Crafts Acylation | Introduction of acyl groups, similar to known antifungal agents. |

| Halogenation of Indole Ring | Electrophilic Halogenation (e.g., with NBS) | Synthesis of bromoindole derivatives, known for bioactivity. |

| Oxidation of Alcohol | PCC, Swern Oxidation | Formation of an aldehyde or carboxylic acid for further elaboration. |

| Esterification | Fischer Esterification | Creation of ester derivatives with varied lipophilicity. |

Development of Novel Analytical Reagents and Sensors

Indole and its derivatives are intrinsically fluorescent, making them excellent candidates for the development of chemosensors. The indole ring system possesses desirable photophysical properties, including strong fluorescence emission and the ability to engage in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon interaction with analytes. These properties allow for the design of sensors that exhibit a measurable change in fluorescence or color upon binding to a specific target.

This compound can serve as the core fluorophore in such a sensor. The hydroxyl group provides a site for attaching a receptor unit—a molecular fragment designed to selectively bind a target analyte, such as a metal ion (e.g., Zn²⁺, Fe³⁺, Cu²⁺) or an anion (e.g., F⁻, CN⁻). Upon binding of the analyte to the receptor, the electronic environment of the indole fluorophore is perturbed, leading to a "turn-on" or "turn-off" fluorescent response. Indole-based sensors have been successfully developed for detecting pH changes and various ions in biological and environmental samples.

Table 3: Examples of Analytes Detected by Indole-Based Fluorescent Sensors

| Analyte | Sensing Mechanism | Reference |

| pH | Protonation of nitrogen/oxygen groups affecting ICT | |

| Fe²⁺ / Fe³⁺ | Coordination with heteroatoms causing fluorescence quenching | |

| Zn²⁺ | Chelation leading to fluorescence enhancement (CHEF) | |

| Cu²⁺ | Paramagnetic quenching of fluorescence upon complexation |

Applications in Advanced Organic Synthesis

As a functionalized indole, this compound is a valuable building block in advanced organic synthesis. The indole scaffold is a cornerstone in the synthesis of pharmaceuticals, natural products, and other complex heterocyclic systems. The compound offers multiple sites for synthetic manipulation:

The Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position, although functionalization at other positions is also possible. The N-H group can be protected or substituted.

The Propanol Side Chain: The primary alcohol is a versatile functional group that can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or used in esterification and etherification reactions.

This dual reactivity allows for its use in multicomponent reactions to rapidly build molecular complexity. For example, the indole nitrogen can act as a nucleophile, while the hydroxyl group can be transformed to participate in other reaction cascades. Its structure makes it a suitable starting material for synthesizing polycyclic indole alkaloids or other pharmacologically relevant scaffolds.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing efficient and environmentally friendly methods for synthesizing 3-(1H-indol-7-yl)propan-1-ol. Traditional indole (B1671886) syntheses often involve harsh conditions and generate significant waste. Modern approaches could explore:

Greener Catalysts: Utilizing earth-abundant metal catalysts or organocatalysts to replace hazardous reagents.

One-Pot Reactions: Designing multi-component reactions (MCRs) that assemble the molecule in a single step from simple precursors, thereby reducing solvent usage and purification steps.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production compared to batch synthesis.

Biocatalysis: Employing enzymes to catalyze specific steps, offering high selectivity and mild reaction conditions.

The development of sustainable routes is crucial for making this and related compounds more accessible for further research and potential commercial applications.

Exploration of Diverse Derivatization Strategies

The functional groups of this compound—the indole N-H, the benzene (B151609) ring, and the primary alcohol—offer multiple sites for modification. Future derivatization strategies could include:

N-Functionalization: Alkylation, arylation, or acylation of the indole nitrogen to modulate the electronic properties and steric profile of the molecule.

C-Functionalization: Introducing various substituents onto the indole and benzene rings to explore structure-activity relationships (SAR).

Hydroxyl Group Modification: Esterification or etherification of the propanol (B110389) side chain to create prodrugs or alter the compound's physicochemical properties, such as solubility and lipophilicity.

These derivatization efforts would be instrumental in building a library of related compounds for screening in various biological and material science applications.

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental area for future research is to understand how this compound and its derivatives interact with biological targets. This can be achieved through:

Computational Modeling and Docking: In silico studies to predict potential binding targets, such as enzymes or receptors, and to understand the key interactions at the molecular level. These studies can help elucidate binding modes and guide the design of more potent and selective analogs.

Biophysical Techniques: Using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to solve the three-dimensional structures of the compound in complex with its biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the impact on its biological activity to identify the key molecular features responsible for its effects.

A deeper mechanistic understanding is essential for the rational design of new therapeutic agents or functional materials based on this scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical and pharmaceutical research. For this compound, these technologies can accelerate research by:

Predictive Modeling: Training ML models on existing data for indole derivatives to predict the properties, activities, and potential toxicities of new virtual analogs of this compound.

De Novo Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications.

Synthesis Planning: Employing AI-powered retrosynthesis tools to identify the most efficient and cost-effective synthetic routes for the parent compound and its derivatives.

The integration of AI and ML can significantly reduce the time and cost associated with the discovery and development of new compounds.

Potential for Material Science Innovations

The indole nucleus is known for its interesting electronic and photophysical properties, making indole-based compounds promising candidates for applications in material science. Future research could investigate the potential of this compound and its polymers or derivatives in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-rich indole ring can facilitate charge transport.

Sensors: Developing chemosensors where the interaction of an analyte with the indole moiety or its derivatives leads to a detectable change in fluorescence or color.

Self-Assembling Materials: Designing derivatives that can self-assemble into well-ordered supramolecular structures with novel properties.

Exploring these avenues could lead to the discovery of new functional materials with a wide range of applications.

Challenges in the Scalable Synthesis and Application of this compound

Despite its potential, several challenges need to be addressed for the large-scale synthesis and application of this compound. These include:

Purification: The separation of the desired product from starting materials, by-products, and regioisomers can be challenging and may require sophisticated chromatographic techniques that are not ideal for large-scale production.

Reagent Cost and Availability: The starting materials and reagents required for the synthesis may be expensive or not readily available in large quantities.

Lack of Established Applications: Without a clear and high-value application, there is little economic incentive for companies to invest in developing a scalable synthesis.

Overcoming these challenges will require innovation in synthetic methodology and the identification of compelling applications for this compound and its derivatives.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(1H-indol-7-yl)propan-1-ol, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 7-position. For example, intermediates like 1H-indol-7-ol can undergo alkylation or carbamate formation using reagents such as carbamoyl chlorides in the presence of a base (e.g., DIPEA or Cs₂CO₃). Purification via silica gel chromatography is standard, and intermediates are characterized using ¹H/¹³C NMR and ESI-HRMS to confirm molecular weight and structural integrity .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (to assign protons and carbons, particularly the indole NH and propanol chain) and high-resolution mass spectrometry (HRMS) to verify molecular formulae. For crystalline derivatives, X-ray crystallography (using programs like SHELXL) can resolve bond lengths and angles, providing definitive proof of stereochemistry and connectivity .

Advanced Research Questions

Q. What role does this compound play in the inhibition of phospholipase A2 (PLA2) enzymes, and what are the key structural determinants of its activity?

- Methodological Answer : The compound acts as a competitive inhibitor of PLA2G2E, with an IC₅₀ of 50.4 µM against D. russelii venom PLA2 . Key structural features include the indole ring (for hydrophobic interactions) and the propanol side chain (for hydrogen bonding). To validate mechanisms, perform enzyme kinetic assays (e.g., monitoring hydrolysis of fluorescent substrates) and molecular docking using crystallographic PLA2 structures (PDB: 8D7) to map binding sites .

Q. How can computational methods be integrated with experimental data to optimize the design of this compound derivatives for enhanced biological activity?

- Methodological Answer : Combine density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) with molecular dynamics (MD) simulations to assess binding stability. Experimental validation via structure-activity relationship (SAR) studies (e.g., modifying the indole substituents or propanol chain length) can refine inhibitory potency. Cross-reference with crystallographic data (e.g., SHELX-refined structures) to correlate ligand conformations with activity .

Q. What analytical strategies are recommended for resolving data contradictions in the characterization of this compound derivatives?

- Methodological Answer : If NMR or mass spectral data conflict with expected structures, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve connectivity ambiguities. For polymorphic or impure samples, use HPLC-MS with orthogonal columns (C18 or HILIC) to separate isomers or byproducts. Cross-validate with single-crystal X-ray diffraction to unambiguously assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.